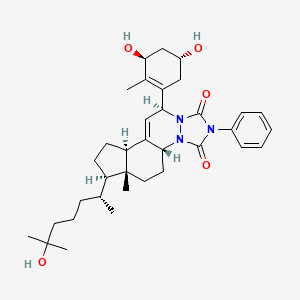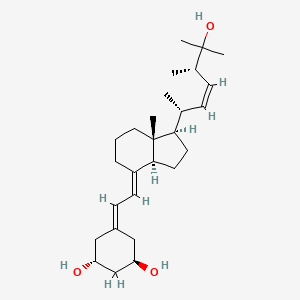
Irbesartán D4
Descripción general
Descripción
SR-47436 D4, also known as Irbesartan D4, is a deuterium-labeled version of Irbesartan. Irbesartan is a potent and specific angiotensin II type 1 receptor antagonist. It is primarily used in the treatment of high blood pressure, heart failure, and diabetic kidney disease .
Aplicaciones Científicas De Investigación
SR-47436 D4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques to study the behavior of deuterium-labeled compounds.
Biology: Employed in studies investigating the role of angiotensin II receptors in various biological processes.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of Irbesartan.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mecanismo De Acción
SR-47436 D4 exerts its effects by selectively blocking the angiotensin II type 1 receptors. This inhibition prevents the binding of angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation, reduced blood pressure, and increased blood flow to the heart. The molecular targets involved include the angiotensin II type 1 receptors, and the pathways affected are those related to the renin-angiotensin system .
Similar Compounds:
Irbesartan: The non-deuterated version of SR-47436 D4, used for similar therapeutic purposes.
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Valsartan: A compound with comparable pharmacological properties but different pharmacokinetic profiles
Uniqueness: SR-47436 D4 is unique due to its deuterium labeling, which provides distinct advantages in scientific research, such as improved stability and reduced metabolic degradation. This makes it particularly valuable in pharmacokinetic studies and as a reference standard in analytical techniques .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Irbesartan D4 plays a crucial role in biochemical reactions by selectively inhibiting the angiotensin II type-1 (AT1) receptor. This inhibition prevents the binding of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure. Irbesartan D4 interacts with various biomolecules, including the AT1 receptor, and exhibits non-competitive antagonism. This interaction is characterized by the binding of Irbesartan D4 to the receptor, which blocks the physiological actions of angiotensin II, such as vasoconstriction and aldosterone secretion .
Cellular Effects
Irbesartan D4 influences various cellular processes, particularly in vascular smooth muscle cells and endothelial cells. By blocking the AT1 receptor, Irbesartan D4 inhibits the downstream signaling pathways activated by angiotensin II. This includes the reduction of intracellular calcium levels, inhibition of protein kinase C (PKC) activation, and suppression of reactive oxygen species (ROS) production. These effects collectively contribute to the relaxation of blood vessels, reduced cell proliferation, and decreased inflammation .
Molecular Mechanism
At the molecular level, Irbesartan D4 exerts its effects by binding to the AT1 receptor with high affinity. This binding prevents the receptor from interacting with angiotensin II, thereby inhibiting the activation of G-protein coupled signaling pathways. Irbesartan D4 also modulates gene expression by influencing transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), leading to anti-inflammatory and anti-proliferative effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of SR-47436 D4 involves the incorporation of deuterium atoms into the Irbesartan molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but common methods include the use of deuterated reagents and solvents .
Industrial Production Methods: Industrial production of SR-47436 D4 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient incorporation of deuterium atoms. The final product is then purified to achieve the desired level of deuteration and purity .
Análisis De Reacciones Químicas
Types of Reactions: SR-47436 D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the chemical structure of SR-47436 D4.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Propiedades
IUPAC Name |
2-butyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i11D,12D,13D,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSHYTLCDANDAN-WQKXEYJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C(=NC3(C2=O)CCCC3)CCCC)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670085 | |
| Record name | 2-Butyl-3-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1216883-23-6 | |
| Record name | 2-Butyl-3-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Q & A
Q1: What is the role of Irbesartan-d4 in the analysis of Irbesartan levels in plasma?
A1: Irbesartan-d4 is a deuterated form of Irbesartan, meaning it has a similar structure but with four deuterium atoms replacing four hydrogen atoms. This isotopic substitution doesn't significantly alter its chemical behavior, making it an ideal internal standard for mass spectrometry analysis. By adding a known amount of Irbesartan-d4 to the plasma samples, researchers can account for variations during sample preparation and ionization. This allows for a more accurate and reliable quantification of Irbesartan in the samples.
Q2: How does the method described in the research utilize Irbesartan-d4 to improve the accuracy of Irbesartan quantification?
A2: The research outlines a method using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [, ]. After adding Irbesartan-d4 to the plasma samples, they undergo solid-phase extraction (SPE) to isolate Irbesartan and Irbesartan-d4. The extracted samples are then separated based on their chemical properties using liquid chromatography and detected by mass spectrometry.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B602398.png)

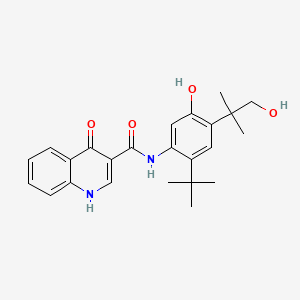

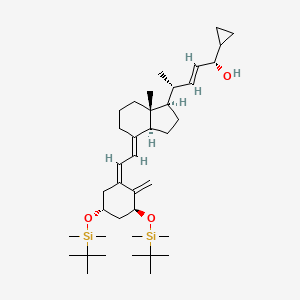

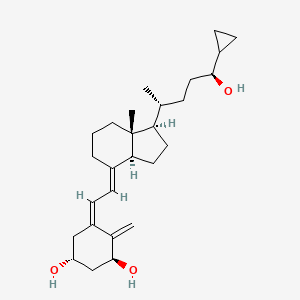
![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)


